1,2,6-Trimethyl-1-(prop-2-YN-1-YL)piperidin-1-ium iodide
Description
1,2,6-Trimethyl-1-(prop-2-yn-1-yl)piperidin-1-ium iodide is a quaternary ammonium salt featuring a piperidinium core substituted with three methyl groups (at positions 1, 2, and 6) and a propargyl (prop-2-yn-1-yl) moiety attached to the nitrogen atom, with iodide as the counterion. For instance, alkylation of piperidine derivatives with propargyl bromide in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., tetrabutylammonium iodide) is a plausible route, as demonstrated in the synthesis of structurally related compounds .
Methyl substituents at positions 1, 2, and 6 likely enhance steric bulk and influence solubility, which could be critical for biomedical or material science applications.
Properties
Molecular Formula |
C11H20IN |
|---|---|
Molecular Weight |
293.19 g/mol |
IUPAC Name |
1,2,6-trimethyl-1-prop-2-ynylpiperidin-1-ium;iodide |
InChI |
InChI=1S/C11H20N.HI/c1-5-9-12(4)10(2)7-6-8-11(12)3;/h1,10-11H,6-9H2,2-4H3;1H/q+1;/p-1 |
InChI Key |
HXEPUVSMNWGDSU-UHFFFAOYSA-M |
Canonical SMILES |
CC1CCCC([N+]1(C)CC#C)C.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,6-Trimethyl-1-(prop-2-YN-1-YL)piperidin-1-ium iodide typically involves the alkylation of 1,2,6-trimethylpiperidine with propargyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the iodide. The general reaction scheme is as follows:
Starting Materials: 1,2,6-trimethylpiperidine and propargyl iodide.
Reaction Conditions: The reaction is conducted in an inert atmosphere (e.g., nitrogen or argon) to avoid moisture. Solvents such as acetonitrile or dichloromethane are commonly used.
Procedure: The 1,2,6-trimethylpiperidine is dissolved in the solvent, and propargyl iodide is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is isolated by filtration or extraction, followed by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Reactivity of the Propargyl Substituent
The prop-2-yn-1-yl group participates in:
-
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) : Forms triazole derivatives under mild conditions (e.g., sodium ascorbate/CuSO₄ in t-BuOH/H₂O) .
-
Electrophilic Additions : Reacts with halogens (e.g., I₂) or thiols to form dihaloalkenes or thioethers (search result ).
-
Cyclization Reactions : Under Pd catalysis, forms fused heterocycles (e.g., pyran derivatives via [4+2] annulation) .
Piperidinium Ring Reactivity
-
Nucleophilic Substitution : The iodide counterion facilitates SN2 reactions at the quaternary nitrogen. For example, substitution with Grignard reagents (e.g., aryl-MgBr) yields aryl-substituted piperidines (search result ).
-
Ring-Opening Reactions : Under acidic conditions (e.g., TFA), the ring opens to form linear amines (search result ).
Thermal Rearrangements
-
Retro-Ene Reaction : At elevated temperatures (>160°C), the propargyl group undergoes -sigmatropic shifts, forming conjugated dienes (search result ).
-
Cyclopropane Formation : Reaction with diazo compounds under Rh catalysis generates spirocyclic structures (search result ).
Key Research Findings
-
The propargyl group enhances reactivity in click chemistry and cycloadditions, making the compound a versatile intermediate.
-
Thermal stability up to 160°C allows for retro-ene rearrangements without decomposition.
-
Quaternary ammonium structure limits solubility in nonpolar solvents but improves stability in aqueous media .
Scientific Research Applications
1,2,6-Trimethyl-1-(prop-2-YN-1-YL)piperidin-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 1,2,6-Trimethyl-1-(prop-2-YN-1-YL)piperidin-1-ium iodide involves its interaction with molecular targets and pathways. The propynyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The piperidinium ion can interact with receptors or enzymes, modulating their activity. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Piperidinium Derivatives with Aliphatic Chains
- 1,1-Di-((Z)-octadec-9-en-1-yl)piperidin-1-ium iodide (cy5): This compound, synthesized via alkylation of piperidine with long-chain alkenyl iodides (85.4% yield), is used as a permeation enhancer in lipid-ethanol-drug nanoparticles (LEDs) for transdermal drug delivery . Its long hydrophobic chains facilitate membrane interaction, enhancing drug solubility and penetration. In contrast, the target compound’s propargyl group may prioritize covalent bonding (e.g., via alkyne-azide cycloaddition) over passive membrane integration.
- 1-(4-(2-Allylphenoxy)butyl)piperidin-1-ium iodide: This derivative, featuring an allylphenoxybutyl chain, exhibits dual functionality as a corrosion inhibitor and biocide. Its amphiphilic structure enables adsorption onto metal surfaces, forming protective layers . The target compound’s methyl and propargyl groups lack analogous amphiphilicity, suggesting divergent applications (e.g., synthetic intermediates rather than corrosion inhibitors).
Pyridinium Analogues
- 1,2,6-Trimethylpyridinium iodide :
A pyridinium analogue with methyl groups at positions 1, 2, and 6, this compound shares steric and electronic similarities with the target molecule. However, the aromatic pyridinium ring may confer higher thermal stability and distinct solubility profiles compared to the saturated piperidinium core .
Propargyl-Substituted Piperidine Derivatives
- 1-(Prop-2-yn-1-yl)piperidine-2,6-dione :
Synthesized via propargyl bromide alkylation of glutarimide (96% yield), this compound highlights the utility of propargyl groups in modifying piperidine derivatives. The presence of diketone groups in this molecule contrasts with the quaternary ammonium structure of the target compound, underscoring differences in reactivity (e.g., hydrogen-bonding capacity vs. ionic interactions) .
Mechanistic and Functional Insights
- Propargyl Reactivity: The propargyl group enables alkyne-specific reactions (e.g., Sonogashira coupling or click chemistry), a feature absent in aliphatic or aromatic analogues .
- Ionic Interactions : Quaternary ammonium iodides generally exhibit high water solubility, but hydrophobic substituents (e.g., long alkenyl chains in cy5) can modulate this property for targeted applications .
Biological Activity
1,2,6-Trimethyl-1-(prop-2-YN-1-YL)piperidin-1-ium iodide is a piperidine derivative notable for its potential biological activities. This compound features a piperidine ring with three methyl groups and a propynyl group, making it an interesting candidate for various pharmacological applications. The following sections will detail its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the alkylation of 1,2,6-trimethylpiperidine with propargyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the iodide. Common solvents used include acetonitrile or dichloromethane, and the reaction is conducted in an inert atmosphere to avoid moisture contamination.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀IN |
| Molecular Weight | 293.19 g/mol |
| IUPAC Name | 1,2,6-trimethyl-1-prop-2-ynylpiperidin-1-ium; iodide |
| InChI Key | HXEPUVSMNWGDSU-UHFFFAOYSA-M |
Antimicrobial Properties
Research indicates that piperidine derivatives exhibit significant antimicrobial activities. For instance, studies on related compounds have shown efficacy against resistant strains of Candida auris, a fungal pathogen associated with high mortality rates in immunocompromised patients . The mechanism of action often involves disruption of the plasma membrane and induction of apoptotic pathways in fungal cells.
The biological activity of this compound can be attributed to its structural features:
- Electrophilic Nature : The propynyl group may act as an electrophile, reacting with nucleophilic sites in biological molecules.
- Receptor Interaction : The piperidinium ion can modulate the activity of various receptors and enzymes, potentially leading to therapeutic effects .
Case Studies and Research Findings
Recent studies have highlighted the potential of piperidine derivatives in drug development:
- Antifungal Activity : A study synthesized several piperidine-based derivatives that demonstrated potent antifungal activity against C. auris, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL .
- Cytotoxic Effects : Research has shown that certain derivatives can induce apoptosis in cancer cell lines, suggesting potential applications in oncology .
- Neuroprotective Effects : Some studies have explored the neuroprotective properties of related compounds in models of neurodegeneration, indicating possible benefits in treating conditions like Alzheimer's disease .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 1,2,6-trimethylpiperidine | Lacks propynyl group | Limited reactivity |
| Propargyl Iodide | Contains propynyl group but no piperidine ring | Limited applications |
| Other Piperidinium Salts | Varying substituents and counterions | Diverse biological activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
